molecular formula C18H38O B1347379 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol CAS No. 36400-98-3

5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol

Cat. No.: B1347379
CAS No.: 36400-98-3
M. Wt: 270.5 g/mol
InChI Key: XVTOMLAMPUXGPS-UHFFFAOYSA-N
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Description

5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol is an organic compound with the molecular formula C18H38O It is a branched-chain alcohol that features a complex structure with multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol typically involves the alkylation of a suitable precursor. One common method is the reaction of 5,7,7-trimethyl-1-octanol with 1,3,3-trimethylbutyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

    Oxidation: 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanone or 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanoic acid.

    Reduction: 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octane.

    Substitution: 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octyl chloride or bromide.

Scientific Research Applications

5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving lipid metabolism and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in lipid metabolism, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,7,7-Trimethyl-1-octanol: A similar compound with one less substituent on the carbon chain.

    2-(1,3,3-Trimethylbutyl)-1-octanol: Another related compound with a different substitution pattern.

Uniqueness

5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol is unique due to its highly branched structure, which imparts distinct chemical and physical properties. This branching can affect its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O/c1-14(11-17(3,4)5)9-10-16(13-19)15(2)12-18(6,7)8/h14-16,19H,9-13H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTOMLAMPUXGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(CO)C(C)CC(C)(C)C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292490
Record name 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol
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Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36400-98-3
Record name 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36400-98-3
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Record name NSC 83186
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Record name NSC83186
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Record name 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol
Reactant of Route 2
Reactant of Route 2
5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol
Reactant of Route 3
5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol
Reactant of Route 4
5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol
Reactant of Route 5
5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol
Reactant of Route 6
5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol

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